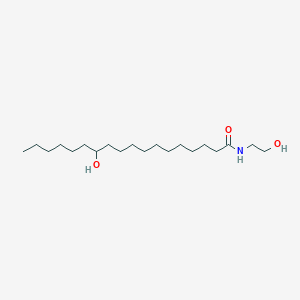
Sulfadicramide
Übersicht
Beschreibung
Sulfadicramid ist ein Sulfonamid-Antibiotikum, das für seine antiinfektiven Eigenschaften bekannt ist. Es wird chemisch als N-(4-Aminobenzol-1-sulfonyl)-3-methylbut-2-enamid identifiziert . Diese Verbindung wurde in verschiedenen medizinischen Anwendungen eingesetzt, insbesondere bei der Behandlung von bakteriellen Infektionen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Sulfadicramid beinhaltet die Reaktion von 4-Aminobenzolsulfonamid mit 3-Methylbut-2-enoylchlorid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Sulfadicramid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird häufig mit Rekristallisationstechniken gereinigt, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Reaktionstypen
Sulfadicramid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfadicramid kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Aminderivate zu bilden.
Substitution: Sulfadicramid kann Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonsäurederivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Sulfonamide.
Wissenschaftliche Forschungsanwendungen
Sulfadicramid wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:
Chemie: Als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Auswirkungen auf das mikrobielle Wachstum.
Medizin: Anwendung bei der Behandlung bakterieller Infektionen, insbesondere in okularen Anwendungen.
Industrie: Anwendung bei der Formulierung antimikrobieller Beschichtungen und Materialien
Wirkmechanismus
Sulfadicramid entfaltet seine Wirkung, indem es das bakterielle Enzym Dihydrofolat-Synthase hemmt. Dieses Enzym ist für die Synthese von Folsäure in Bakterien unerlässlich, die für deren Wachstum und Vermehrung von entscheidender Bedeutung ist. Durch Hemmung dieses Enzyms stoppt Sulfadicramid effektiv das bakterielle Wachstum und die Proliferation .
Wissenschaftliche Forschungsanwendungen
Sulfadicramide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antibacterial properties and effects on microbial growth.
Medicine: Used in the treatment of bacterial infections, particularly in ocular applications.
Industry: Employed in the formulation of antimicrobial coatings and materials
Wirkmechanismus
Sulfadicramide exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, this compound effectively halts bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.
Sulfamethoxazol: Häufig in Kombination mit Trimethoprim zur Behandlung bakterieller Infektionen verwendet.
Sulfacetamid: Primär in ophthalmischen Anwendungen eingesetzt .
Einzigartigkeit von Sulfadicramid
Sulfadicramid ist aufgrund seiner spezifischen Struktur einzigartig, die es besonders wirksam in okularen Anwendungen macht. Seine Fähigkeit, stabile Komplexe mit Hyaluronsäure zu bilden, erhöht seine therapeutische Wirksamkeit bei der Behandlung von Augeninfektionen .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJPLDTMUSSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150922 | |
| Record name | Sulfadicramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-68-4 | |
| Record name | Sulfadicramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadicramide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfadicramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfadicramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfadicramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFADICRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ5EG263C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)

![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)





